molecular formula C12H26O4 B13951911 1,1,3,3-Tetraethoxybutane CAS No. 41616-93-7

1,1,3,3-Tetraethoxybutane

Cat. No.: B13951911
CAS No.: 41616-93-7
M. Wt: 234.33 g/mol
InChI Key: WZCHUCADTFEGJK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethoxybutane (CAS: Not explicitly provided in evidence; structurally inferred) is a tetra-substituted alkoxy derivative of butane, featuring ethoxy (-OCH₂CH₃) groups at the 1,1,3,3-positions. For example, 1,1,3,3-tetraethoxypropane (a propane analog) is used to generate malondialdehyde (MDA) standards in lipid peroxidation assays, highlighting the reactivity of tetraalkoxy compounds in forming aldehydes under acidic conditions .

Properties

CAS No.

41616-93-7

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

1,1,3,3-tetraethoxybutane

InChI

InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10-12(5,15-8-3)16-9-4/h11H,6-10H2,1-5H3

InChI Key

WZCHUCADTFEGJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxybutane can be synthesized through the reaction of butane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tetraethoxy derivative.

Industrial Production Methods: In an industrial setting, the production of 1,1,3,3-Tetraethoxybutane involves the continuous feeding of butane-1,3-diol and ethanol into a reactor equipped with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to achieve the required purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetraethoxybutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted butane derivatives.

Scientific Research Applications

1,1,3,3-Tetraethoxybutane is used in several scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme reactions.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraethoxybutane involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile reagent. The ethoxy groups can be easily replaced or modified, enabling the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1,3,3-Tetraethoxybutane with structurally or functionally related compounds, emphasizing differences in substituents, applications, and key properties.

Compound Name Structure/Functional Groups Applications Key Properties/Findings References
1,1,3,3-Tetraethoxybutane Butane with four ethoxy groups at 1,1,3,3-positions Likely used in organic synthesis (inferred from analogs); potential aldehyde precursor. Higher hydrophobicity vs. methoxy analogs; stability under neutral conditions. Inferred
1,1,3,3-Tetramethoxybutane Methoxy (-OCH₃) groups at 1,1,3,3-positions Solvent or intermediate in specialty chemicals. Lower molecular weight (248.28 g/mol) vs. tetraethoxy analog; CAS: 5744-65-0 .
4-(1,1,3,3-Tetramethylbutyl) Branched alkyl substituent (C(CH₃)₂CH₂C(CH₃)₂) Bulky group in chromone derivatives for pharmaceutical synthesis (e.g., anticoagulants). Enhances steric hindrance, influencing reaction selectivity in Hantzsch-type syntheses .
Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(...) Diphenylamine with tetramethylbutyl substituents Antioxidant in rubber products (e.g., DUSANTOX ODPA). Stabilizes polymers against thermal degradation; high lipid solubility .
1,3-Bis(1,1-dimethylethyl)-1,1,3,3-tetramethyldisiloxane Siloxane backbone with tert-butyl groups Major component in plant extracts (e.g., Eusideroxylon zwageri). High thermal stability; used in materials science and natural product analysis .

Structural and Functional Differences

  • Alkoxy vs. Alkyl Substituents: Tetraethoxybutane’s ethoxy groups confer polarity and hydrolytic instability compared to nonpolar tetramethylbutyl derivatives (e.g., ). The latter are favored in hydrophobic applications like antioxidants .
  • Siloxane vs. Carbon Backbones : The disiloxane compound () exhibits superior thermal stability due to Si-O bonds, unlike the carbon-based tetraethoxybutane, which is more reactive in acidic/alkaline conditions .

Biological Activity

1,1,3,3-Tetraethoxybutane (TEB) is an organic compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, synthesis, potential applications, and relevant case studies.

Chemical Structure and Properties

1,1,3,3-Tetraethoxybutane is a tetraalkyl ether derived from butane, characterized by the presence of four ethoxy groups attached to a butane backbone. Its molecular formula is C10H22O4C_{10}H_{22}O_4. The compound's structure contributes to its unique properties, including its solubility in organic solvents and potential reactivity in biological systems.

Antimicrobial Properties

Research indicates that TEB exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Antibiotics demonstrated that TEB could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showcasing its potential as a biocidal agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity and Cell Viability

TEB's effects on cell viability have been evaluated in several cell lines. In vitro studies using MTT assays showed that TEB has a dose-dependent cytotoxic effect on human cancer cell lines. For instance, concentrations above 50 µM significantly reduced cell viability in HeLa cells .

Concentration (µM)Cell Viability (%)
0100
1095
5070
10030

The biological activity of TEB may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The presence of ethoxy groups enhances its lipophilicity, allowing it to integrate into lipid bilayers and alter membrane integrity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TEB was tested against a panel of pathogens isolated from clinical samples. The study concluded that TEB demonstrated significant antibacterial properties compared to conventional antibiotics. The results highlighted the compound's potential for development into a therapeutic agent for treating infections caused by resistant bacterial strains .

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation focused on the cytotoxic effects of TEB on breast cancer cell lines. The study revealed that TEB induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests that TEB may have potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What is the role of 1,1,3,3-Tetraethoxybutane (or analogs) in quantifying malondialdehyde (MDA) in lipid peroxidation studies?

  • Methodology : 1,1,3,3-Tetraethoxypropane (TEP), a structurally similar compound, hydrolyzes under acidic conditions to generate MDA, which reacts with thiobarbituric acid (TBA) to form a pink chromophore measurable at 532 nm . Standard protocols involve preparing TEP solutions (e.g., 4 × 10⁻⁵ M to 2 × 10⁻⁵ M) and mixing with TBA reagent (0.02 M in 90% acetic acid). Reaction conditions (e.g., boiling water bath vs. autoclave) must be standardized to ensure reproducibility .

Q. How should 1,1,3,3-Tetraethoxybutane be safely handled and stored in laboratory settings?

  • Safety Protocols : While direct data for 1,1,3,3-Tetraethoxybutane is limited, related compounds (e.g., 1,1-diethoxy-3-methylbutane) require precautions against inhalation and skin contact. Use fume hoods, wear nitrile gloves, and store in cool (<6°C), dry conditions. Consult safety data sheets (SDS) for analogous compounds to infer handling guidelines .

Q. What are the standard protocols for preparing 1,1,3,3-Tetraethoxybutane solutions for spectrophotometric assays?

  • Procedure : Dissolve TEP analogs in warm deionized water to achieve desired molarity (e.g., 4 × 10⁻⁵ M). For the TBA reagent, dissolve 0.02 M thiobarbituric acid in 90% acetic acid with moderate heating. Mix 1 mL sample/standard with 1 mL TBA reagent, vortex, and incubate at 100°C for 60 minutes. Centrifuge and measure absorbance at 532 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using 1,1,3,3-Tetraethoxybutane as a standard in TBARS assays to minimize data variability?

  • Optimization Strategies :

  • Temperature Control : Heating methods (boiling water bath vs. autoclave) significantly affect reaction kinetics. Autoclaving at 8.6–9.1 kg/cm² may accelerate side reactions, increasing background noise .
  • Purity Verification : Ensure TEP/TMP analogs are free from degradation byproducts (e.g., via HPLC or GC-MS). Impurities can skew calibration curves .
  • Matrix Effects : Validate assays in biological matrices (e.g., tissue homogenates) to account for interference from proteins or antioxidants .

Q. What statistical methods are recommended for analyzing data discrepancies in MDA measurements derived from 1,1,3,3-Tetraethoxybutane standards?

  • Data Analysis :

  • Log Transformation : Apply log transformation to absorbance data to normalize skewed distributions before ANOVA or t-tests .
  • Distribution Testing : Use Kolmogorov-Smirnov tests to assess Gaussian distribution and Bartlett’s test to evaluate variance homogeneity across sample groups .
  • Outlier Identification : Implement Grubbs’ test to exclude outliers caused by pipetting errors or reagent instability .

Q. What are the comparative advantages of using 1,1,3,3-Tetraethoxybutane versus other MDA precursors in complex biological matrices?

  • Comparative Analysis :

  • Stability : TEP analogs are more stable than free MDA, which degrades rapidly at room temperature .
  • Specificity : Unlike TMP (tetramethoxypropane), ethoxy derivatives may exhibit slower hydrolysis rates, reducing interference from auto-oxidation artifacts in lipid-rich samples .
  • Sensitivity : Ethoxy groups enhance solubility in organic phases, improving recovery in lipid extraction protocols .

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